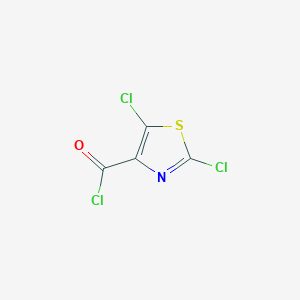

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

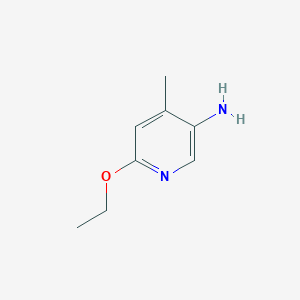

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride is a chemical compound that is part of the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen. This compound is characterized by the presence of two chlorine atoms and a carbonyl chloride group attached to a thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the use of chlorinated precursors and cyclization reactions. For instance, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines leads to the formation of thiazolopyridine-2-carbonitriles, which are structurally related to 2,5-dichloro-1,3-thiazole-4-carbonyl chloride . Another example is the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-formyl chloride, which is achieved by reacting the corresponding formyl acid with solid phosgene . These methods highlight the importance of chlorinated intermediates and the use of cyclization steps in the synthesis of thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and computational methods. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also provide insights into the electronic properties and molecular geometry of thiazole compounds .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including oxidative dimerization, as seen in the preparation of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides . The reactivity of thiazole derivatives towards nucleophiles is also demonstrated in the synthesis of benzimidazole, benzoxazole, and benzothiazole derivatives from 4,5-dichloro-1,2-dithiole-3-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be quite diverse. For instance, the mesomorphic properties of 2,5-di-(4-N-alkyloxyphenyl)thiazolo[5,4-d]thiazoles were studied, revealing the presence of nematic and smectic phases in these compounds . The stability and magnetic properties of thiazole-containing complexes, such as the dinuclear copper(II) complex with mu-chloro-mu-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole], have also been characterized .

Direcciones Futuras

The future directions for “2,5-Dichloro-1,3-thiazole-4-carbonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Thiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities . Therefore, research into new thiazole-based compounds could lead to the development of novel therapeutic agents.

Propiedades

IUPAC Name |

2,5-dichloro-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NOS/c5-2(9)1-3(6)10-4(7)8-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPODAHAHGTVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1,3-thiazole-4-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)